

# Application Notes and Protocols for Field Testing of Diethyltoluamide (DEET)-Based Repellents

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## Compound of Interest

Compound Name: Diethyltoluamide

Cat. No.: B7773281

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These application notes provide detailed protocols for the field evaluation of N,N-Diethyl-meta-toluamide (DEET)-based topical repellents against mosquitoes. The methodologies are synthesized from established guidelines from the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), ensuring robust and comparable data generation for regulatory and research purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Introduction

DEET is considered the gold standard for topical arthropod repellents and serves as a positive control in the evaluation of new repellent formulations. Efficacy testing is crucial to determine the protection time and effectiveness of DEET-based products under real-world conditions, which can be influenced by environmental factors such as temperature, humidity, and wind. These protocols outline laboratory, semi-field, and full-field testing procedures to assess the performance of DEET repellents.

## Key Efficacy Parameters

The primary efficacy endpoints in repellent testing are:

- **Complete Protection Time (CPT):** The duration of time from repellent application until the first confirmed mosquito bite or landing. A longer CPT indicates higher efficacy.

- Percentage Protection (%P): The reduction in the number of mosquito landings or bites on a treated area compared to an untreated control area.

## Experimental Protocols

### Laboratory-Based "Arm-in-Cage" Test

The Arm-in-Cage (AIC) test is a standardized laboratory method to evaluate the intrinsic repellency and protection time of a formulation in a controlled environment.

Objective: To determine the Complete Protection Time (CPT) of a DEET-based repellent against laboratory-reared mosquitoes.

Materials:

- Test cages (e.g., 40x40x40 cm)
- 200-250 host-seeking female mosquitoes (e.g., *Aedes aegypti*, *Anopheles stephensi*, *Culex quinquefasciatus*), 5-10 days old, starved for at least 12 hours.
- DEET-based repellent formulation.
- Positive control (e.g., 20% DEET in ethanol).
- Negative control/placebo (e.g., ethanol or the lotion base without the active ingredient).
- Human volunteers (screened for allergies and sensitivities).
- Protective clothing (gloves, sleeves).
- Timer.

Procedure:

- Recruit and obtain informed consent from human volunteers. Volunteers should avoid using any scented products on the day of testing.
- Apply a standard volume of the repellent formulation (e.g., 1.0 ml per 600 cm<sup>2</sup>) uniformly to a defined area on the volunteer's forearm. The other arm can be used for a control substance

or another test formulation. The hand should be protected with a glove.

- Thirty minutes after application, the volunteer inserts the treated forearm into the cage containing mosquitoes for a fixed period (e.g., 3 minutes).
- Record the time to the first mosquito landing or probing. Some protocols define the endpoint as the first confirmed bite (one bite followed by another within a specified time).
- Repeat the exposure every 30 minutes until the first confirmed bite/landing occurs or for a maximum of 8 hours.
- The time from application to the first confirmed bite/landing is recorded as the CPT.

**Data Analysis:** The median CPT across all subjects for each treatment is calculated. Kaplan-Meier survival analysis can be used to estimate the CPT and its 95% confidence intervals.

## Semi-Field Testing

Semi-field systems, such as large outdoor enclosures, bridge the gap between laboratory and field studies by allowing for a more natural environment while maintaining control over the mosquito population.

**Objective:** To evaluate repellent efficacy under more realistic environmental conditions without exposing volunteers to wild, potentially disease-carrying mosquitoes.

**Procedure:** This method often utilizes a setup similar to full field trials but within a contained space. Human landing catches or animal-baited traps can be used to assess the number of mosquitoes attracted to treated versus untreated subjects. The protocol is similar to the full field trial described below, with the primary difference being the use of laboratory-reared mosquitoes released into the enclosure.

## Full Field Trials

Field trials are essential for evaluating the performance of a repellent in a real-world setting against wild mosquito populations.

**Objective:** To determine the efficacy of a DEET-based repellent against natural mosquito populations under ambient environmental conditions.

#### Materials:

- DEET-based repellent formulation.
- Positive and negative controls.
- Human volunteers.
- Protective clothing.
- Aspirator or other mosquito collection devices.
- Data collection forms to record mosquito landings/bites, time, and environmental conditions (temperature, humidity, wind speed).

#### Procedure:

- Select a field site with a known and sufficient population of host-seeking mosquitoes.
- Recruit and obtain informed consent from volunteers.
- Volunteers apply the repellent or control substance to their exposed skin (e.g., lower legs).
- Volunteers are positioned at designated locations within the test site.
- At specified intervals (e.g., every hour), trained collectors perform human landing catches (HLC). This involves exposing the treated area for a set period (e.g., 10-15 minutes) and collecting any mosquitoes that land on the skin using an aspirator before they bite.
- The number of mosquitoes collected from treated and untreated volunteers is recorded.
- Environmental conditions are monitored and recorded throughout the trial.

#### Data Analysis:

- Percentage Protection (%P) is calculated using the formula:  $\%P = [(C - T) / C] \times 100$  Where C is the number of mosquitoes collected from the control group and T is the number of mosquitoes collected from the treated group.

- Complete Protection Time (CPT) can also be determined as the time until the first landing in a field setting.

## Quantitative Data Summary

The following tables summarize hypothetical but realistic data from comparative field studies of DEET-based repellents.

Table 1: Comparison of Complete Protection Time (CPT) in Laboratory and Field Settings.

Repellent Formulation	Mosquito Species	Laboratory CPT (hours, median)	Field CPT (hours, median)
15% DEET in Ethanol	Aedes aegypti	2.0	>= 6.0
Anopheles stephensi	2.0	>= 6.0	
Culex quinquefasciatus	2.0	>= 6.0	
15% DEET Lotion	Anopheles arabiensis	4.0 (in semi-field)	4.0

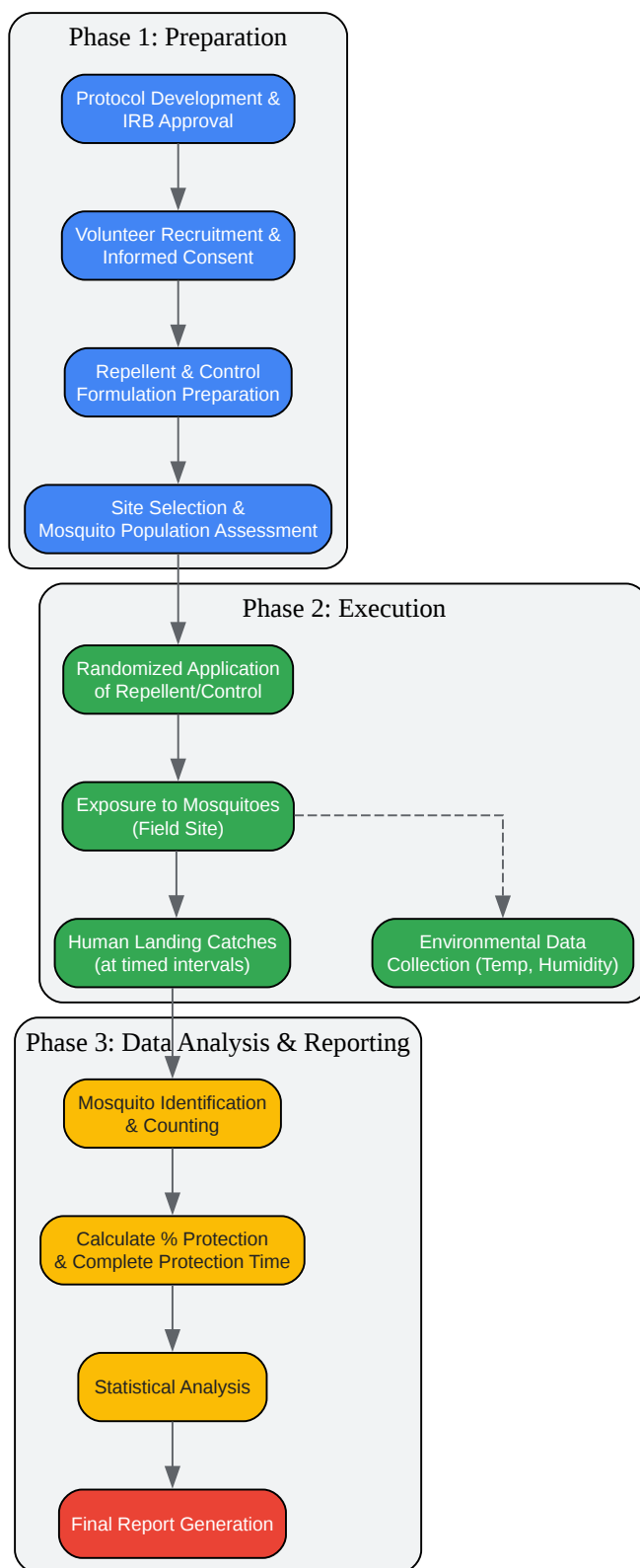
Note: Data synthesized from studies like those conducted by Galli et al. (2018) and Lwetoijera et al. (2014), which showed that laboratory tests can sometimes underestimate field efficacy.

Table 2: Percentage Protection (%P) in Field Trials at Different Time Points.

Repellent Formulation	Mosquito Species	2 hours post-application	4 hours post-application	6 hours post-application
20% DEET (Ultrathon)	Aedes taeniorhynchus	>99%	>99%	>99%
15% DEET Lotion	Anopheles arabiensis	90%	82%	75%
15% DEET in Ethanol	Anopheles arabiensis	85%	71%	60%

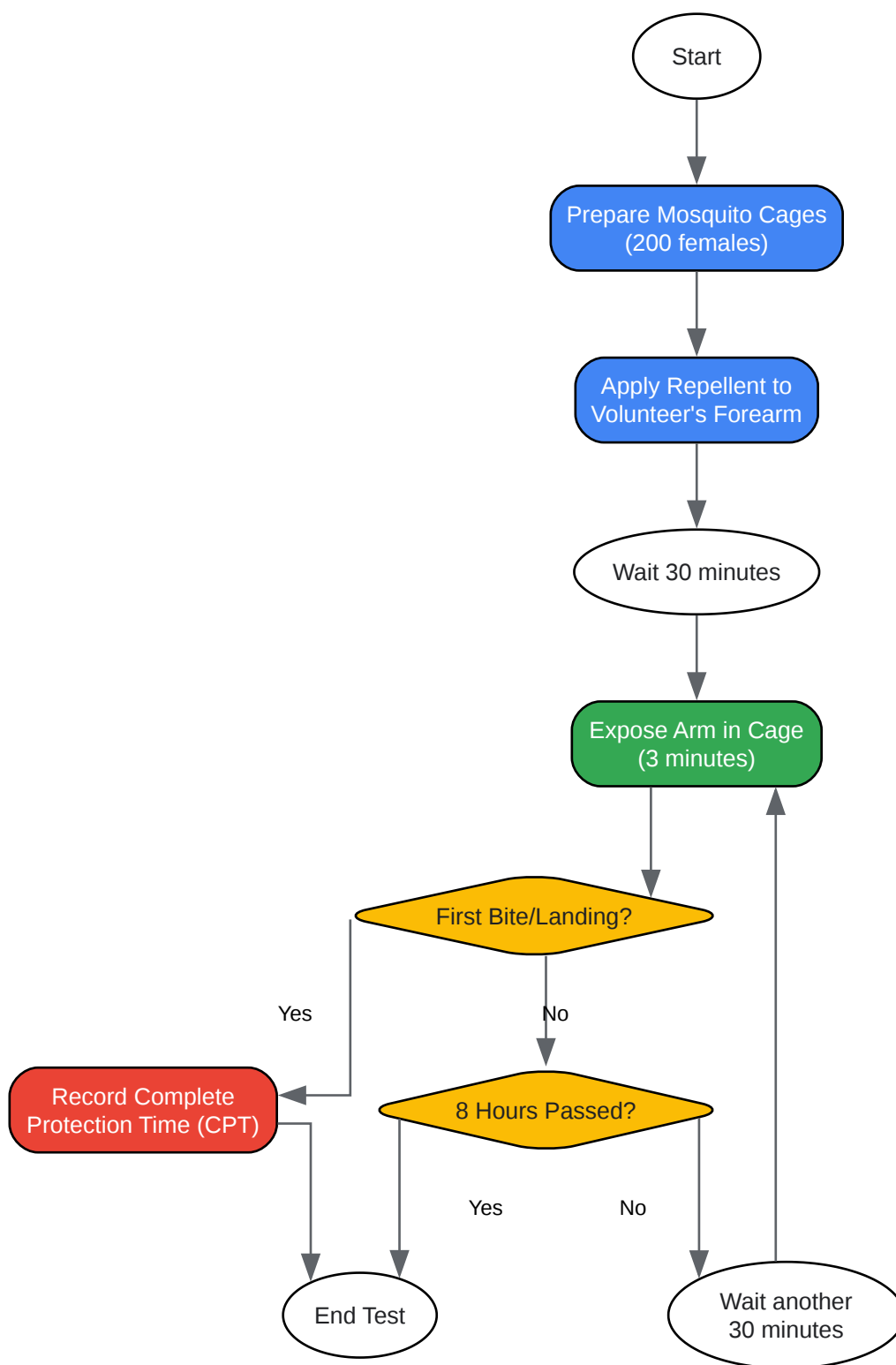
Note: Data is illustrative, based on findings from studies such as Klun et al. and Lwetoijera et al.

## Diagrams



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Caption: Workflow for a typical field trial of topical repellents.



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Caption: Experimental workflow for the Arm-in-Cage (AIC) test.



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## References

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